BPH-675 GGPPS Potency vs. Early Inhibitors: A 197- to 972-Fold Improvement
BPH-675 demonstrates significantly higher potency against human recombinant GGPPS compared to a panel of 23 early-generation bisphosphonate inhibitors. The median potency of these early inhibitors was 140 μM, with the weakest showing an IC50 of 690 μM [1]. This potency gap directly impacts the compound concentration required to achieve full target engagement in cellular or in vivo models, with BPH-675 requiring far lower amounts to achieve effective inhibition.
| Evidence Dimension | Potency for GGPPS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.71 μM |
| Comparator Or Baseline | 23 bisphosphonates (median IC50 = 140 μM; weakest IC50 = 690 μM) |
| Quantified Difference | Median: 197-fold more potent; weakest: 972-fold more potent |
| Conditions | In vitro enzyme assay on human recombinant GGPPS |
Why This Matters
This large potency differential means BPH-675 can achieve effective GGPPS inhibition at concentrations that avoid off-target effects and solubility challenges associated with high-concentration bisphosphonate use, thereby increasing experimental reliability.
- [1] Szabo CM, Martin MB, Oldfield E. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates and Diphosphates: A Potential Route to New Bone Antiresorption and Antiparasitic Agents. J Med Chem. 2002 May 9;45(11):2185-96. View Source
- [2] Guo RT, Cao R, Liang PH, Ko TP, Chang TH, Hudock MP, et al. Bisphosphonates target multiple sites in both cis- and trans-prenyltransferases. Proc Natl Acad Sci U S A. 2007 Jun 12;104(24):10022-7. View Source
